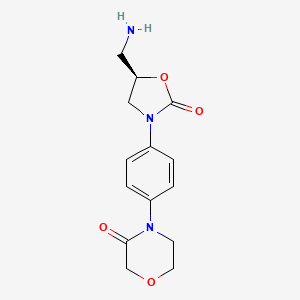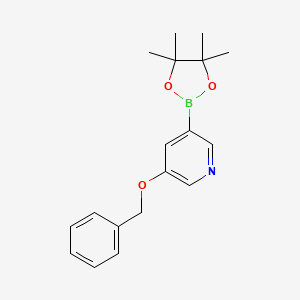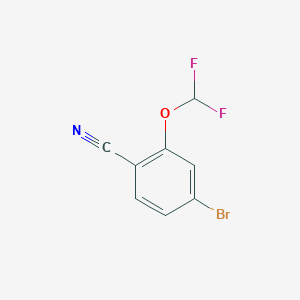
4-(2-苯乙基)吡啶-2-胺盐酸盐
描述
4-(2-Phenylethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C13H15ClN2 and a molecular weight of 234.72 g/mol . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of 4-(2-Phenylethyl)pyridin-2-amine hydrochloride consists of a pyridine ring attached to a phenylethyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .科学研究应用
杂环芳香胺的形成
4-(2-苯乙基)吡啶-2-胺盐酸盐与PhIP等化合物相关,PhIP是一种在熟食中发现的杂环芳香胺。研究表明,PhIP的形成是通过苯乙醛和2-苯乙胺与肌酐发生反应而产生的 (Zöchling & Murkovic, 2002)。
铜(I)配合物的合成
这种化合物在结构上与用于合成铜(I)配合物的各种吡啶衍生物相关,这些配合物在化学研究中具有独特性能和潜在应用 (Dehghanpour et al., 2007)。
与胺和硫醇的反应
与4-(2-苯乙基)吡啶-2-胺盐酸盐在结构上相关的化合物,如4-氨基-5-硝基-6-苯乙炔基嘧啶,已被研究其与胺和硫醇的反应,突显了这类化合物的化学多样性 (Čikotienė等, 2007)。
有机化学中的官能化和转化
涉及合成官能化吡喃[3,2‐c]吡啶及其转化的研究展示了吡啶衍生物的广泛化学反应和应用范围 (El-Essawy等, 2007)。
氨甲基衍生物的合成
合成3-羟基-2-(2-苯乙基)吡啶的氨甲基衍生物及其后续转化成各种衍生物突显了从吡啶基结构出发创造多样化化合物的潜力 (Smirnov et al., 2005)。
制药研究
与4-(2-苯乙基)吡啶-2-胺盐酸盐相关的化合物已被研究其药理特性,如抗炎活性 (Kumar et al., 2017)。
作用机制
Target of Action
It is known that pyrrolidine derivatives, which share a similar structure with this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common structural element in this class of compounds, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
4-(2-Phenylethyl)pyridin-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to participate in nucleophilic substitution reactions, which are essential in various biochemical processes . Additionally, its basicity and nucleophilicity are influenced by the presence of the pyridine ring, making it a versatile compound in biochemical studies .
Cellular Effects
4-(2-Phenylethyl)pyridin-2-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, affecting cellular responses and metabolic activities . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of 4-(2-Phenylethyl)pyridin-2-amine hydrochloride involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to specific sites on enzymes or proteins, altering their activity and leading to changes in gene expression . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Phenylethyl)pyridin-2-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 4-(2-Phenylethyl)pyridin-2-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
4-(2-Phenylethyl)pyridin-2-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-(2-Phenylethyl)pyridin-2-amine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity and therapeutic potential .
Subcellular Localization
4-(2-Phenylethyl)pyridin-2-amine hydrochloride’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
4-(2-phenylethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-13-10-12(8-9-15-13)7-6-11-4-2-1-3-5-11;/h1-5,8-10H,6-7H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMHPDYSPQJFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1377218.png)









